4-oxo-1H-1,10-phenanthroline-3-carboxylic acid

Description

Systematic IUPAC Nomenclature and Structural Descriptors

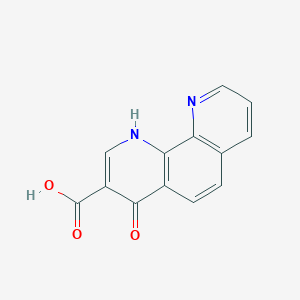

The systematic IUPAC nomenclature for this compound follows established protocols for naming substituted phenanthroline derivatives with multiple functional groups. According to the International Union of Pure and Applied Chemistry guidelines, the compound is formally designated as 4-oxo-1H-1,10-phenanthroline-3-carboxylic acid. This nomenclature reflects the parent 1,10-phenanthroline heterocyclic system with positional numbering that places the nitrogen atoms at positions 1 and 10, consistent with traditional phenanthroline numbering conventions.

The structural descriptor "4-oxo" indicates the presence of a carbonyl group (ketone) at the 4-position of the phenanthroline ring system, while "3-carboxylic acid" specifies the carboxylic acid functional group attached at the 3-position. The "1H" designation in the nomenclature indicates that one of the nitrogen atoms in the heterocyclic system bears a hydrogen atom, distinguishing this tautomeric form from other possible arrangements. This naming convention aligns with contemporary IUPAC recommendations for heterocyclic compounds containing multiple heteroatoms and functional groups.

Alternative systematic names found in chemical databases include "1,4-dihydro-4-oxo-1,10-phenanthroline-3-carboxylic acid" and "4-oxo-1,4-dihydro-phenanthroline-3-carboxylic acid," which more explicitly indicate the partially saturated nature of the ring system. These variant nomenclatures emphasize different aspects of the molecular structure while maintaining chemical accuracy and consistency with established naming principles.

Molecular Formula and Stoichiometric Composition

The molecular formula of 4-oxo-1H-1,10-phenanthroline-3-carboxylic acid is C₁₃H₈N₂O₃, representing a precise stoichiometric composition that defines its fundamental chemical identity. This formula indicates thirteen carbon atoms, eight hydrogen atoms, two nitrogen atoms, and three oxygen atoms arranged in a specific three-dimensional configuration that determines the compound's chemical and physical properties.

Table 1: Molecular Composition and Mass Specifications

| Component | Count | Atomic Mass Contribution (amu) | Percentage by Mass |

|---|---|---|---|

| Carbon | 13 | 156.13 | 65.02% |

| Hydrogen | 8 | 8.064 | 3.36% |

| Nitrogen | 2 | 28.014 | 11.67% |

| Oxygen | 3 | 47.997 | 19.98% |

| Total | 26 | 240.21 | 100.00% |

The calculated molecular weight of 240.21 grams per mole has been consistently reported across multiple authoritative chemical databases. The exact mass, determined through high-resolution mass spectrometry techniques, is 240.05300 atomic mass units, providing precise identification capabilities for analytical applications. The relatively high carbon content (65.02%) reflects the extensive aromatic character of the phenanthroline framework, while the oxygen content (19.98%) indicates significant polar character contributed by the carboxylic acid and ketone functionalities.

The molecular formula also reveals important structural constraints, as the degree of unsaturation calculated from the C₁₃H₈N₂O₃ formula indicates eleven degrees of unsaturation, consistent with the tricyclic aromatic system plus the carbonyl groups present in the structure. This high degree of unsaturation contributes to the compound's rigid planar geometry and influences its coordination chemistry behavior with metal ions.

Canonical SMILES Representation and InChI Key

The canonical Simplified Molecular Input Line Entry System (SMILES) representation for 4-oxo-1H-1,10-phenanthroline-3-carboxylic acid is documented as C1=CC2=C(C3=C(C=C2)C(=O)C(=CN3)C(=O)O)N=C1. This linear notation system provides a unique and unambiguous description of the molecular connectivity, enabling computational analysis and database searching across diverse chemical information systems.

An alternative SMILES representation, c1cc2ccc3c(c2nc1)[nH]cc(c3=O)C(=O)O, appears in certain databases and emphasizes the aromatic character of the ring system through lowercase letter notation. Both representations are chemically equivalent and describe the same molecular structure, with differences reflecting variations in SMILES generation algorithms and canonicalization procedures employed by different software systems.

Table 2: Structural Identifiers and Computed Descriptors

The International Chemical Identifier (InChI) representation provides the most comprehensive structural description: InChI=1S/C13H8N2O3/c16-12-8-4-3-7-2-1-5-14-10(7)11(8)15-6-9(12)13(17)18/h1-6H,(H,15,16)(H,17,18). This identifier includes detailed connectivity information, hydrogen positioning, and tautomeric specifications that enable precise structural reconstruction and verification across different chemical software platforms.

The corresponding InChI Key, XZZHOJONZJQARN-UHFFFAOYSA-N, serves as a fixed-length hashed representation of the full InChI string, facilitating rapid database searches and cross-referencing while maintaining chemical specificity. This standardized identifier system has become essential for modern chemical informatics applications and ensures consistent compound identification across global research databases.

Registry Numbers and Cross-Referenced Identifiers

4-oxo-1H-1,10-phenanthroline-3-carboxylic acid is associated with multiple registry numbers and database identifiers that reflect its presence in various chemical and regulatory databases worldwide. The primary Chemical Abstracts Service (CAS) Registry Number is 53946-49-9, which serves as the definitive identifier in the CAS database maintained by the American Chemical Society. An alternative CAS number, 331830-20-7, appears in certain databases and may represent a different salt form or hydration state of the same compound.

Table 3: Comprehensive Registry Numbers and Database Identifiers

The PubChem Compound Identifier (CID) 459803 provides access to comprehensive chemical information within the National Center for Biotechnology Information database system. The Distributed Structure-Searchable Toxicity (DSSTox) database assigns both substance identifier DTXSID90332701 and chemical identifier DTXCID40283794, reflecting the compound's inclusion in environmental and toxicological research databases.

Properties

IUPAC Name |

4-oxo-1H-1,10-phenanthroline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O3/c16-12-8-4-3-7-2-1-5-14-10(7)11(8)15-6-9(12)13(17)18/h1-6H,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZZHOJONZJQARN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C(C=C2)C(=O)C(=CN3)C(=O)O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90332701 | |

| Record name | AC1LA18U | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53946-49-9 | |

| Record name | AC1LA18U | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of Precursors under Controlled Conditions

- The primary synthetic approach involves cyclization reactions of suitable precursors under acidic or basic catalysis and elevated temperatures to form the phenanthroline core with the desired substituents.

- Strong acids or bases act as catalysts to facilitate ring closure and functional group transformations.

- Industrial synthesis may optimize these conditions using continuous flow reactors to improve yield and purity.

Skraup Reaction and Its Limitations

- The Skraup reaction, a classical method for synthesizing phenanthroline derivatives, has been attempted using 3,4-diaminobenzoic acid to generate phenanthroline carboxylic acids.

- However, harsh conditions (high temperature, strong acids) often lead to decarboxylation, resulting in loss of the carboxylic acid group.

- Attempts to perform the Skraup reaction at lower temperatures (e.g., 110°C) still resulted in decarboxylation, indicating the instability of the carboxylic acid under these conditions.

- To overcome this, the carboxylic acid is often converted to a more stable amide derivative before cyclization to prevent decarboxylation.

Oxidation of Methyl-Substituted Phenanthrolines

- An alternative method involves oxidation of methyl-substituted 1,10-phenanthroline derivatives to introduce carboxylic acid groups.

- For example, oxidation of 9-methyl-1,10-phenanthroline derivatives using sodium chlorite in aqueous media under mild conditions can yield carboxylic acid derivatives.

- This method avoids the use of toxic transition metal salts and harsh conditions, providing a more environmentally friendly and selective synthesis.

- The reaction is typically carried out at room temperature initially, followed by reflux with constant stirring for about 10 hours.

- Acidification of the reaction mixture to pH ~2.8 is critical for isolating the product.

- Yields of about 58% have been reported on small scales (~1 g), though scale-up can lead to side chlorinated products.

Multi-Step Synthetic Routes Involving Functional Group Transformations

- Starting from 3,4-diaminobenzoic acid or its derivatives, multi-step routes include:

- Formation of amides to stabilize the carboxyl group.

- Introduction of substituents via deprotonation and nucleophilic substitution.

- Ring closure reactions to form the phenanthroline core.

- Oxidation steps to introduce the 4-oxo group.

- These routes require careful control of reaction times and temperatures to maximize yield and minimize impurities.

- The Skraup reaction’s failure to preserve the carboxylic acid group underlines the need for alternative synthetic strategies.

- Oxidation of methyl-substituted phenanthrolines using sodium chlorite is a promising method due to its mildness and selectivity, though scale-up challenges remain.

- Multi-step syntheses involving amide intermediates and controlled functional group transformations allow for the introduction of the 4-oxo and 3-carboxylic acid groups with better control over product purity.

- The choice of method depends on the scale, desired purity, and available starting materials.

- Avoidance of transition metal catalysts is preferred to prevent contamination and unwanted oxidation of the phenanthroline core, especially for biological applications.

The preparation of 4-oxo-1H-1,10-phenanthroline-3-carboxylic acid is best achieved through carefully controlled synthetic routes that balance reaction conditions to preserve sensitive functional groups. While classical methods like the Skraup reaction face limitations due to decarboxylation, modern approaches such as mild oxidation of methyl derivatives and multi-step functionalization strategies provide more reliable and scalable pathways. Continuous research and optimization are essential to improve yields and purity for both research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-oxo-1H-1,10-phenanthroline-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The aromatic nature of the compound allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce hydroxy derivatives.

Scientific Research Applications

4-oxo-1H-1,10-phenanthroline-3-carboxylic acid has several applications in scientific research:

Biology: The compound’s ability to chelate metal ions makes it useful in studying metalloproteins and metalloenzymes.

Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in targeting metal-dependent biological processes.

Mechanism of Action

The mechanism of action of 4-oxo-1H-1,10-phenanthroline-3-carboxylic acid involves its ability to chelate metal ions. This chelation can inhibit or modulate the activity of metal-dependent enzymes and proteins. The compound’s aromatic structure also allows for π-π interactions, which can influence its binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Findings

Target Specificity and Inhibition

- 4-Oxo-1H-1,10-phenanthroline-3-carboxylic acid exhibits broad-spectrum inhibition of HIF hydroxylases and collagen-modifying enzymes, likely due to its iron-chelating β-oxocarboxylic acid moiety .

- The naphthyridine derivative (C₂₀H₁₅FN₆O₄) shows high specificity for S. aureus CrtM, a key enzyme in staphyloxanthin biosynthesis. Its fluorophenyl-triazole substituent enhances target binding while maintaining low toxicity .

- Ethyl-3,4-dihydroxybenzoate shares non-selective HIF hydroxylase inhibition with 1,4-DPCA but lacks the phenanthroline scaffold, resulting in weaker enzymatic interactions .

Structural Modifications and Activity

Pharmacokinetic and Toxicity Profiles

- 1,4-DPCA has moderate aqueous solubility (0.3 mg/mL in DMSO:PBS) and requires organic solvents for formulation. It is stable for ≥4 years at -20°C .

Biological Activity

4-Oxo-1H-1,10-phenanthroline-3-carboxylic acid (also referred to as 1,4-DPCA) is a heterocyclic compound with significant biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-oxo-1H-1,10-phenanthroline-3-carboxylic acid is C₁₃H₈N₂O₃. It features a phenanthroline core combined with both carboxylic acid and ketone functionalities, which contribute to its unique chemical behavior and biological interactions.

The primary mechanism of action for 4-oxo-1H-1,10-phenanthroline-3-carboxylic acid involves its ability to chelate metal ions, which can inhibit or modulate the activity of metal-dependent enzymes and proteins. This chelation is crucial for its pharmacological effects against various pathogens.

Additionally, it acts as a competitive inhibitor of prolyl 4-hydroxylase (PHD), leading to the stabilization of hypoxia-inducible factor 1α (HIF-1α). This stabilization plays a vital role in cellular responses to hypoxia and has implications in cancer biology.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 4-oxo-1H-1,10-phenanthroline-3-carboxylic acid exhibit significant antibacterial activity against Mycobacterium tuberculosis (M. tuberculosis) and other bacterial strains. The Minimum Inhibitory Concentration (MIC) values for selected derivatives are summarized in Table 1.

| Compound | MIC90 (µM) against M. tuberculosis | MIC90 (µM) against E. coli |

|---|---|---|

| Compound 11 | >100 | 0.15 |

| Compound 12 | >100 | 0.61 |

| Compound 17 | 11.18 | 0.70 |

| Compound 18 | 21.35 | 1.30 |

These compounds have shown efficacy against drug-resistant strains, including those with gyrA mutations associated with fluoroquinolone resistance .

Anticancer Activity

The anticancer potential of 4-oxo-1H-1,10-phenanthroline-3-carboxylic acid has been investigated in various cancer cell lines. It has been reported to suppress the proliferation of human breast cancer cells through the inhibition of prolyl hydroxylases, leading to increased levels of HIF-1α which subsequently regulates genes involved in tumor growth and metastasis.

Case Studies

Case Study 1: Antimicrobial Efficacy Against Drug-resistant Tuberculosis

A study evaluated the in vitro activity of various phenanthrolinic analogs against M. tuberculosis strains resistant to fluoroquinolones. Compounds demonstrated significant antibacterial activity without toxicity to mammalian cells, highlighting their potential as novel therapeutic agents for treating multidrug-resistant tuberculosis .

Case Study 2: Cancer Cell Line Studies

In another research effort, the compound was tested on several cancer cell lines, where it exhibited cytotoxic effects at micromolar concentrations. The results indicated that the compound could potentially serve as a lead structure for developing new anticancer drugs targeting HIF pathways.

Q & A

Q. What are the standard synthetic protocols for preparing 4-oxo-1H-1,10-phenanthroline-3-carboxylic acid, and what purity benchmarks should be prioritized?

The synthesis typically involves refluxing precursors (e.g., 3-formyl-1H-indole-2-carboxylic acid) with reagents like 2-thioxothiazolidin-4-one in acetic acid with sodium acetate as a catalyst. After refluxing for 2.5–3 hours, the product is precipitated, filtered, and recrystallized from acetic acid . Purity ≥98% is standard, verified via HPLC and UV/Vis spectroscopy (λmax at 216–349 nm) . Prioritize batch-specific certificates of analysis (COA) to confirm purity and stability (≥4 years at -20°C) .

Q. How can researchers address solubility limitations of this compound in aqueous buffers for in vitro assays?

The compound exhibits poor aqueous solubility (≤3 mg/mL in DMSO or DMF) . For cell-based studies, dissolve in DMSO first, then dilute in buffer (≤0.1% DMSO final concentration). Sonication at 37°C or solvent mixtures (e.g., DMF:PBS) may improve dispersion. Pre-test solubility under experimental conditions to avoid precipitation artifacts .

Q. What analytical methods are recommended to confirm structural identity and monitor degradation?

Use UV/Vis spectroscopy to verify characteristic absorbance peaks (e.g., 216, 242, 261 nm) . Complement with NMR (1H/13C) for functional group validation and mass spectrometry (ESI-MS) for molecular weight confirmation. Stability studies under varying temperatures (-20°C vs. 4°C) and pH (4–9) can identify degradation pathways .

Advanced Research Questions

Q. How does 4-oxo-1H-1,10-phenanthroline-3-carboxylic acid mechanistically inhibit collagen-driven tumor progression, and what experimental models validate this?

The compound competitively inhibits collagen hydroxylase, reducing collagen I/IV deposition, as shown in breast cancer models (MDA-MB-231 cells). Design experiments combining:

- Collagen quantification : Hydroxyproline assays post-treatment .

- 3D tumor spheroids : Assess changes in colony size and invasiveness via confocal microscopy .

- Transcriptomic profiling : RNA-seq to identify downstream pathways (e.g., EMT markers) .

Contradictions in efficacy across cancer types may arise from stromal cell interactions; co-culture systems (e.g., cancer-associated fibroblasts) are recommended .

Q. How should researchers resolve contradictory data on the compound’s efficacy in hypoxic vs. normoxic tumor microenvironments?

Discrepancies may stem from oxygen-dependent collagen hydroxylase activity. To clarify:

Q. What strategies optimize the synthesis yield of 4-oxo-1H-1,10-phenanthroline-3-carboxylic acid derivatives for structure-activity relationship (SAR) studies?

To enhance yield (>80%) for derivatives like the ethyl ester (CAS 86443-19-8):

- Catalyst screening : Test Lewis acids (e.g., ZnCl2) during esterification .

- Solvent systems : Replace acetic acid with toluene for better azeotropic removal of water .

- Microwave-assisted synthesis : Reduce reaction time from hours to minutes while maintaining purity .

Q. How can researchers differentiate off-target effects in collagen-independent pathways during long-term exposure studies?

- Kinase profiling : Use broad-spectrum kinase assays (e.g., Eurofins KinaseProfiler) to identify non-collagen targets.

- CRISPR-Cas9 knockouts : Generate collagen-null cell lines to isolate compound effects .

- Toxicity screens : Monitor mitochondrial stress (Seahorse assays) and apoptosis (Annexin V/PI) at extended durations (>72 hours) .

Q. Methodological Notes

- Safety : Use N95 masks, gloves, and fume hoods due to potential respiratory irritation .

- Data validation : Cross-reference UV/Vis and NMR data with published spectra (e.g., λmax at 332 nm ).

- Contradiction management : Replicate key findings (e.g., collagen inhibition) in ≥3 independent models (2D, 3D, in vivo) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.